molecular formula C16H10ClF2NO2 B3014216 6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide CAS No. 338760-32-0

6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B3014216
CAS No.: 338760-32-0
M. Wt: 321.71
InChI Key: RWUKYJWXDIDFSB-UHFFFAOYSA-N
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Description

6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of chromene derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chloro group, two fluorine atoms, and a carboxamide group attached to a chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with the chromene derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

    Substitution: The chloro and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the chloro or fluorine atoms.

Scientific Research Applications

6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide can be compared with other chromene derivatives and fluorinated compounds. Similar compounds include:

    6-chloro-N-(2,4-difluorophenyl)nicotinamide: Shares structural similarities but differs in the presence of a nicotinamide group instead of a chromene ring.

    2,4-difluorophenylboronic acid: Contains the difluorophenyl group but lacks the chromene and carboxamide functionalities.

    6-chloro-2H-chromene-3-carboxamide: Similar chromene structure but without the difluorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF2NO2/c17-11-1-4-15-9(6-11)5-10(8-22-15)16(21)20-14-3-2-12(18)7-13(14)19/h1-7H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUKYJWXDIDFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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